

estrogen receptor beta signaling pathway

Prinaberel

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Estrogen Receptor Beta (ER β) at a Glance

Estrogen receptor beta (ER β), encoded by the *ESR2* gene on chromosome 14q23.2, is a nuclear receptor and ligand-activated transcription factor [1] [2]. It shares a common domain structure with ER α but has distinct expression patterns and often opposing biological functions [2].

Key characteristics of ER β :

- **Domains:** Contains an N-terminal activation function (AF-1) domain, a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD) with AF-2 [2].
- **Selectivity:** The ligand-binding cavity of ER β is about 20% smaller than that of ER α , which allows for the development of subtype-selective ligands [1].
- **Function:** ER β is proposed to function as a tumor suppressor in tissues like the breast and prostate, and it plays roles in the central nervous, cardiovascular, and immune systems [2].

Prinaberel (ERB-041) Pharmacological Profile

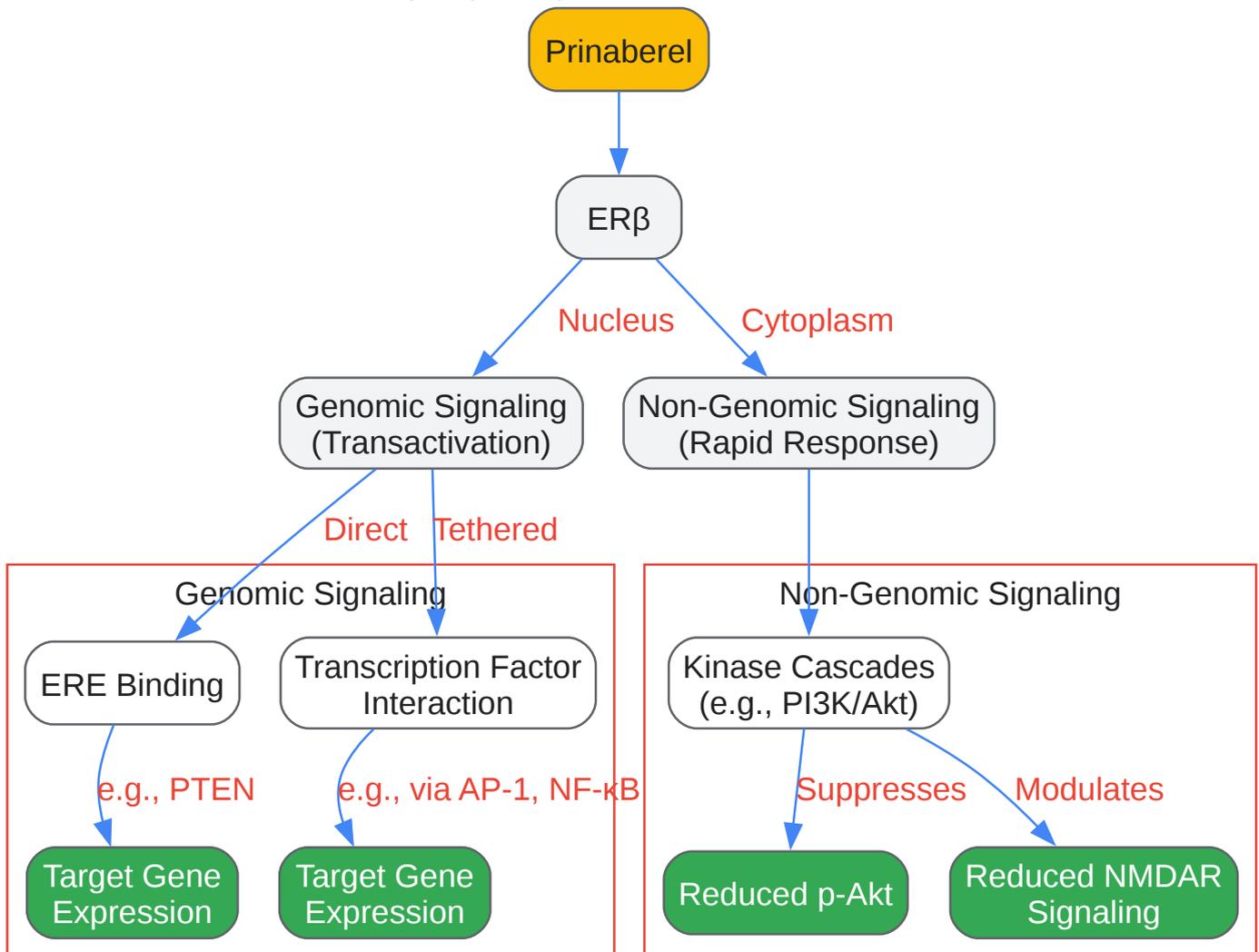
Prinaberel is a potent and selective small molecule agonist of ER β . The table below summarizes its key quantitative data.

Table 1: Quantitative Profile of Prinaberel (ERB-041)

Parameter	Value	Details / Additional Notes
CAS Registry Number	524684-52-4	[3]
Molecular Formula	C ₁₅ H ₁₀ FNO ₃	[3]
Molecular Weight	271.24 g/mol	[4]
IC ₅₀ (Human ERβ)	5.4 nM	Half-maximal inhibitory concentration [4]
IC ₅₀ (Rat ERβ)	3.1 nM	[4]
IC ₅₀ (Mouse ERβ)	3.7 nM	[4]
Selectivity (ERβ vs. ERα)	>200-fold	IC ₅₀ for human ERα is 1200 nM [4]

Core ERβ Signaling Pathways and Prinaberel's Action

ERβ signaling is complex and can lead to diverse tissue-specific effects. The following diagram maps the core pathways and key mechanistic actions of **Prinaberel** identified in preclinical research.

Core ER β Signaling and Prinaberel Mechanisms

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Diagram of ER β signaling pathways and **Prinaberel's** key mechanistic actions.

The diagram above shows two primary signaling modes. Below is a detailed explanation of the key mechanisms supported by experimental data.

- **Genomic Signaling:** Upon binding **Prinaberel**, ER β regulates gene transcription. This can occur through **direct binding to Estrogen Response Elements (EREs)** in promoter regions or via a **"tethered" mechanism** through protein-protein interactions with other transcription factors like AP-1 and NF- κ B [1] [2].

- **Non-Genomic Signaling: Prinaberel** can also modulate rapid, non-genomic signaling pathways. A key documented mechanism is the **suppression of the PI3K/Akt pathway**. Research in breast cancer cells shows that ER β activation by agonists like **Prinaberel** leads to downregulation of the HER2/HER3 receptor dimer and upregulation of the tumor suppressor **PTEN**, resulting in decreased phosphorylated Akt (p-Akt) levels [5].
- **Functional Modulation:** In neuronal contexts, ER β agonism by compounds like **Prinaberel** has been shown to **enhance extinction memory recall** and reduce cue-induced relapse for opioids. This effect is associated with the modulation of NMDA receptor (NMDAR) signaling and reactive oxygen species production in specific brain regions [6].

Therapeutic Potential & Experimental Evidence

Preclinical studies highlight **Prinaberel's** potential across various disease models. The table below summarizes key findings.

Table 2: Documented Preclinical Effects of Prinaberel

Therapeutic Area / Indication	Reported Effects and Potential Mechanisms	Experimental Models
Oncology (Skin Cancer)	Chemopreventive agent; dampens WNT/ β -catenin signaling; induces differentiation, cell cycle arrest, reduces colony formation; suppresses proliferation & angiogenesis [4].	SKH-1 hairless mouse model (UVB-induced SCC); human A431 SCC cells [4].
Oncology (Ovarian Cancer)	Induces apoptosis; inhibits cell proliferation in a dose- and time-dependent manner [4].	SKOV-3, A2780CP, OVCAR-3 cell lines [4].
Central Nervous System (Addiction)	Enhances extinction memory recall (EMR) for heroin-associated cues; potential adjunct to cue exposure therapy; effect linked to BLA [6].	Rat model of heroin self-administration and cue-induced reinstatement [6].
Cardiovascular (Hypertension)	Reverses hypertension susceptibility in a perimenopause (peri-AOF) model; suppresses heightened NMDAR signaling and ROS in PVN neurons [7].	Mouse model of angiotensin II-induced hypertension (VCD-induced accelerated ovarian failure) [7].

Therapeutic Area / Indication	Reported Effects and Potential Mechanisms	Experimental Models
Inflammation / Other	A patent application discloses use of ER β ligands as radiation mitigators, protecting from radiation-induced damage in tissues like bone marrow, GI tract, and lung [8].	Patent literature; mouse models cited [8].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are detailed methodologies for two key areas of investigation.

1. Protocol: Assessing Heroin-Cue Extinction Memory Recall (EMR) in Rats [6]

- **Objective:** To evaluate the effect of systemic ER β agonism on cue-induced relapse.
- **Key Materials:** **Prinaberel** (or agonist DPN), rats, heroin, apparatus for self-administration.
- **Workflow:**
 - **Surgery:** Implant jugular vein catheters for heroin delivery.
 - **Self-Administration (8 days):** Rats learn to nose-poke for a heroin infusion (e.g., 40 μ g) paired with a light+tone cue.
 - **Extinction Training:** The cue is presented, but nose-poking no longer delivers heroin.
 - **Drug Administration:** Subcutaneous injection of **Prinaberel** (e.g., 1.0 mg/kg) or vehicle.
 - **EMR Test (Reinstatement):** After extinction, re-expose rats to the cue without heroin and measure drug-seeking behavior (active nose pokes).

2. Protocol: Evaluating Anti-Cancer Effects in Vitro [4]

- **Objective:** To determine the effect of **Prinaberel** on cancer cell proliferation and apoptosis.
- **Key Materials:** **Prinaberel**, cancer cell lines (e.g., A431, SKOV-3), DMSO, cell culture reagents, proliferation/apoptosis assay kits.
- **Workflow:**
 - **Cell Culture:** Maintain cells in appropriate medium (e.g., RPMI-1640 with serum).
 - **Plating:** Seed cells in 96-well plates for proliferation or apoptosis assays.
 - **Dosing:** Treat cells with **Prinaberel** (e.g., 0.01-60 μ M) or vehicle control (DMSO) for 24-48 hours.
 - **Proliferation Assay:** Use a kit like Cell Counting Kit-8 (CCK-8) to measure cell viability at 450nm.

- **Apoptosis Assay:** Use a kit to detect caspase activation or DNA fragmentation.
- **Data Analysis:** Plot dose-response curves to calculate IC₅₀ values.

Research and Development Considerations

- **Clinical Status: Prinaberel** has been evaluated in Phase 2 clinical trials for conditions like dysmenorrhea and dyspareunia, but its development status for the indications discussed here appears to be **discontinued** in the clinical stage, with current evidence remaining at the preclinical level [3].
- **Specificity is Key:** The therapeutic effects of ER β agonists are highly context-dependent, influenced by tissue type, cellular environment, and disease state. The >200-fold selectivity of **Prinaberel** for ER β over ER α is a critical feature for isolating its effects in research [4].
- **Mechanistic Depth:** Future work should continue to elucidate the precise molecular mechanisms, particularly the cross-talk between genomic and non-genomic signaling, and the role of ER β in the tumor microenvironment [2].

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